BIO 1211

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

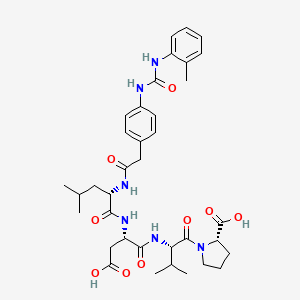

(2S)-1-[(2S)-2-[[(2S)-3-carboxy-2-[[(2S)-4-methyl-2-[[2-[4-[(2-methylphenyl)carbamoylamino]phenyl]acetyl]amino]pentanoyl]amino]propanoyl]amino]-3-methylbutanoyl]pyrrolidine-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C36H48N6O9/c1-20(2)17-26(38-29(43)18-23-12-14-24(15-13-23)37-36(51)40-25-10-7-6-9-22(25)5)32(46)39-27(19-30(44)45)33(47)41-31(21(3)4)34(48)42-16-8-11-28(42)35(49)50/h6-7,9-10,12-15,20-21,26-28,31H,8,11,16-19H2,1-5H3,(H,38,43)(H,39,46)(H,41,47)(H,44,45)(H,49,50)(H2,37,40,51)/t26-,27-,28-,31-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NVVGCQABIHSJSQ-KFZSMJGVSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1NC(=O)NC2=CC=C(C=C2)CC(=O)NC(CC(C)C)C(=O)NC(CC(=O)O)C(=O)NC(C(C)C)C(=O)N3CCCC3C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC=CC=C1NC(=O)NC2=CC=C(C=C2)CC(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CC(=O)O)C(=O)N[C@@H](C(C)C)C(=O)N3CCC[C@H]3C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C36H48N6O9 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

708.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

187735-94-0 | |

| Record name | BIO-1211 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0187735940 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | BIO-1211 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/61G4E2353I | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to the Mechanism of Action of BIO-1211, a Selective α4β1 Integrin Antagonist

For Researchers, Scientists, and Drug Development Professionals

Core Abstract

BIO-1211 is a potent and highly selective small-molecule antagonist of the α4β1 integrin, also known as Very Late Antigen-4 (VLA-4). This integrin plays a critical role in mediating leukocyte adhesion to the vascular endothelium and subsequent trafficking into tissues, a key process in the pathogenesis of inflammatory and autoimmune diseases. By blocking the interaction between VLA-4 on leukocytes and its ligands, primarily Vascular Cell Adhesion Molecule-1 (VCAM-1) on endothelial cells, BIO-1211 effectively inhibits the inflammatory cascade. This technical guide provides a comprehensive overview of the mechanism of action of BIO-1211, including its molecular interactions, downstream signaling effects, and preclinical efficacy in a model of multiple sclerosis. Detailed experimental protocols and quantitative data are presented to facilitate further research and development of this and similar therapeutic agents.

Introduction to BIO-1211

BIO-1211 is a synthetic, orally bioavailable small molecule designed to specifically inhibit the function of the α4β1 integrin. Its high affinity and selectivity for α4β1 over other integrins, such as α4β7, α1β1, α5β1, and α6β1, make it a valuable tool for dissecting the specific roles of VLA-4 in physiological and pathological processes. The primary therapeutic rationale for the development of BIO-1211 and other VLA-4 antagonists is the prevention of leukocyte infiltration into sites of inflammation, thereby reducing tissue damage and ameliorating disease symptoms in autoimmune disorders like multiple sclerosis.

Mechanism of Action: Inhibition of α4β1 Integrin

The core mechanism of action of BIO-1211 is the competitive antagonism of the α4β1 integrin receptor. This prevents the binding of VLA-4, expressed on the surface of leukocytes (including lymphocytes, monocytes, and eosinophils), to its endothelial ligand, VCAM-1. This interaction is a crucial step in the multi-stage process of leukocyte extravasation from the bloodstream into inflamed tissues.

The Role of α4β1 Integrin in Leukocyte Trafficking

Leukocyte trafficking is a tightly regulated process involving initial tethering and rolling of leukocytes along the vessel wall, followed by firm adhesion and transmigration through the endothelium. The interaction between α4β1 on leukocytes and VCAM-1 on inflamed endothelial cells is central to the firm adhesion step. By physically blocking this interaction, BIO-1211 prevents leukocytes from arresting on the blood vessel wall and subsequently migrating into the central nervous system (CNS) or other sites of inflammation.

Signaling Pathways Modulated by BIO-1211

The binding of VLA-4 to its ligands initiates "outside-in" signaling cascades within the leukocyte that are critical for cell adhesion, migration, and activation. While BIO-1211's primary action is to block the initial binding event, this consequently inhibits these downstream signaling pathways. Key pathways affected include those involving Focal Adhesion Kinase (FAK), Src family kinases, and the Rho family of small GTPases.

Quantitative Data on BIO-1211 Activity

Quantitative assessment of BIO-1211's potency and efficacy has been demonstrated in various preclinical models. The following tables summarize key quantitative data. It is important to note that a key publication on the in vivo effects of BIO-1211 has been retracted due to image duplication, and therefore, the in vivo data should be interpreted with caution.[1] Representative data from studies on other VLA-4 inhibitors are included to provide a broader context.

Table 1: In Vitro Inhibitory Activity of BIO-1211

| Parameter | Value | Cell Line/System | Reference |

| IC50 (α4β1) | 4 nM | Jurkat cells | [2] |

| IC50 (α4β7) | 2 µM | Jurkat cells | [2] |

| Selectivity (α4β7/α4β1) | ~500-fold | - | [2] |

Table 2: Representative In Vivo Efficacy of VLA-4 Antagonism in EAE Mouse Model

| Parameter | Treatment Group | Result | Reference |

| Clinical Score | Vehicle | 3.5 ± 0.5 | [2] |

| BIO-1211 (5 mg/kg) | Reduced (p < 0.01) | ||

| BIO-1211 (10 mg/kg) | Reduced (p < 0.01) | ||

| Leukocyte Infiltration (CNS) | Vehicle | High | |

| VLA-4 inhibitor | Significantly Reduced | ||

| TNF-α (CNS) | Vehicle | High | |

| VLA-4 inhibitor | Significantly Reduced | ||

| IL-17 (CNS) | Vehicle | High | |

| VLA-4 inhibitor | Significantly Reduced | ||

| IFN-γ (CNS) | Vehicle | High | |

| VLA-4 inhibitor | Significantly Reduced |

Detailed Experimental Protocols

The following section provides detailed methodologies for key experiments relevant to the evaluation of BIO-1211's mechanism of action.

Experimental Autoimmune Encephalomyelitis (EAE) Mouse Model

This protocol describes the induction of EAE in C57BL/6 mice, a widely used model for multiple sclerosis.

Materials:

-

8-10 week old female C57BL/6 mice

-

Myelin Oligodendrocyte Glycoprotein peptide 35-55 (MOG35-55)

-

Complete Freund's Adjuvant (CFA) containing Mycobacterium tuberculosis H37Ra

-

Pertussis toxin (PTX)

-

BIO-1211

-

Sterile PBS and syringes

Procedure:

-

Preparation of MOG35-55 Emulsion: On the day of immunization, prepare a 1:1 emulsion of MOG35-55 (dissolved in sterile PBS at 2 mg/mL) and CFA (containing 4 mg/mL M. tuberculosis). Emulsify by sonicating or syringing until a thick, stable emulsion is formed.

-

Immunization (Day 0): Anesthetize mice and subcutaneously inject 100 µL of the MOG35-55 emulsion at two sites on the flank.

-

Pertussis Toxin Administration (Day 0 and Day 2): On day 0, administer 200 ng of PTX intraperitoneally in 100 µL of sterile PBS. Repeat the PTX injection on day 2.

-

BIO-1211 Treatment: Administer BIO-1211 (e.g., 5 or 10 mg/kg) or vehicle control orally, starting on day 0 and continuing daily for the duration of the experiment.

-

Clinical Scoring: Monitor mice daily for clinical signs of EAE using a standardized 0-5 scale (0 = no signs, 1 = limp tail, 2 = hind limb weakness, 3 = hind limb paralysis, 4 = quadriplegia, 5 = moribund).

-

Endpoint Analysis: At the termination of the experiment (e.g., day 21), euthanize mice and collect brains and spinal cords for further analysis.

Quantitative Real-Time PCR (qRT-PCR) for Cytokine Expression

Materials:

-

TRIzol reagent

-

cDNA synthesis kit

-

SYBR Green qPCR master mix

-

Primers for TNF-α, IL-17, IFN-γ, and a housekeeping gene (e.g., GAPDH)

-

qPCR instrument

Procedure:

-

RNA Extraction: Homogenize brain or spinal cord tissue in TRIzol and extract total RNA according to the manufacturer's protocol.

-

cDNA Synthesis: Synthesize cDNA from 1 µg of total RNA using a reverse transcription kit.

-

qPCR: Perform qPCR using SYBR Green master mix and gene-specific primers. A typical thermal cycling protocol is: 95°C for 10 min, followed by 40 cycles of 95°C for 15 s and 60°C for 1 min.

-

Data Analysis: Calculate the relative expression of target genes using the ΔΔCt method, normalized to the housekeeping gene.

Primer Sequences (Mouse):

-

TNF-α: Fwd: 5'-GGTGCCTATGTCTCAGCCTCTT-3', Rev: 5'-GCCATAGAACTGATGAGAGGGAG-3'

-

IL-17A: Fwd: 5'-TTTAACTCCCTTGGCGCAAAA-3', Rev: 5'-CTTTCCCTCCGCATTGACAC-3'

-

IFN-γ: Fwd: 5'-ATGAACGCTACACACTGCATC-3', Rev: 5'-CCATCCTTTTGCCAGTTCCTC-3'

Western Blot for Inflammatory Markers

Materials:

-

RIPA buffer with protease and phosphatase inhibitors

-

BCA protein assay kit

-

SDS-PAGE gels

-

PVDF membranes

-

Primary antibodies (e.g., anti-CD11b, anti-CD45, anti-β-actin)

-

HRP-conjugated secondary antibodies

-

ECL substrate and imaging system

Procedure:

-

Protein Extraction: Homogenize brain or spinal cord tissue in RIPA buffer. Centrifuge to pellet debris and collect the supernatant.

-

Protein Quantification: Determine protein concentration using a BCA assay.

-

SDS-PAGE and Transfer: Separate 20-30 µg of protein per lane on an SDS-PAGE gel and transfer to a PVDF membrane.

-

Immunoblotting: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour. Incubate with primary antibodies overnight at 4°C. Wash and then incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

-

Detection: Visualize protein bands using an ECL substrate and an imaging system. Quantify band intensity using densitometry software and normalize to a loading control like β-actin.

ELISA for Cytokine Levels

Materials:

-

ELISA kits for TNF-α, IL-17, and IFN-γ

-

Microplate reader

Procedure:

-

Sample Preparation: Use protein lysates from brain or spinal cord tissue, or serum samples.

-

ELISA: Perform the ELISA according to the manufacturer's instructions for the specific kit. This typically involves coating a 96-well plate with a capture antibody, adding samples and standards, followed by a detection antibody and a substrate for colorimetric detection.

-

Data Analysis: Measure the absorbance at the appropriate wavelength using a microplate reader. Calculate cytokine concentrations based on a standard curve.

Immunohistochemistry (IHC) for Leukocyte Infiltration

Materials:

-

4% paraformaldehyde (PFA)

-

Sucrose solutions

-

OCT embedding medium

-

Cryostat

-

Primary antibodies (e.g., anti-CD11b, anti-CD45)

-

Fluorescently labeled secondary antibodies

-

DAPI for nuclear staining

-

Fluorescence microscope

Procedure:

-

Tissue Preparation: Perfuse mice with PBS followed by 4% PFA. Dissect the brain and spinal cord and post-fix in 4% PFA overnight. Cryoprotect the tissues by incubating in a sucrose gradient (e.g., 15% then 30%). Embed in OCT and freeze.

-

Sectioning: Cut 10-20 µm thick sections using a cryostat and mount on slides.

-

Staining: Permeabilize sections with Triton X-100 and block with serum. Incubate with primary antibodies overnight at 4°C. Wash and incubate with fluorescently labeled secondary antibodies for 1 hour at room temperature. Counterstain with DAPI.

-

Imaging and Analysis: Acquire images using a fluorescence microscope. Quantify the number of CD11b+ and CD45+ cells per unit area in different regions of the CNS.

Cell Adhesion Assay

This assay measures the ability of leukocytes to adhere to a VCAM-1 coated surface and the inhibitory effect of BIO-1211.

Materials:

-

96-well tissue culture plates

-

Recombinant human VCAM-1

-

Bovine Serum Albumin (BSA)

-

Leukocyte cell line (e.g., Jurkat)

-

BIO-1211

-

Crystal violet staining solution

-

Solubilization buffer (e.g., 1% SDS)

-

Microplate reader

Procedure:

-

Plate Coating: Coat wells of a 96-well plate with VCAM-1 (e.g., 1 µg/mL in PBS) overnight at 4°C.

-

Blocking: Wash the wells with PBS and block with 1% BSA in PBS for 1 hour at 37°C.

-

Cell Treatment: Resuspend Jurkat cells in serum-free media. Incubate the cells with various concentrations of BIO-1211 for 30 minutes at 37°C.

-

Adhesion: Wash the blocked plate and add the treated cell suspension to the wells. Incubate for 30-60 minutes at 37°C to allow for cell adhesion.

-

Washing: Gently wash the wells with PBS to remove non-adherent cells.

-

Quantification: Stain the adherent cells with crystal violet solution for 10 minutes. Wash away excess stain with water. Solubilize the stain with a solubilization buffer and measure the absorbance at 570 nm.

-

Data Analysis: Calculate the percentage of adhesion relative to the untreated control. Determine the IC50 value by plotting the percent inhibition against the log concentration of BIO-1211.

Conclusion

BIO-1211 is a selective and potent antagonist of the α4β1 integrin, demonstrating a clear mechanism of action centered on the inhibition of leukocyte-endothelial adhesion. This action effectively disrupts a critical step in the inflammatory cascade, leading to reduced leukocyte infiltration into the central nervous system and amelioration of disease in preclinical models of multiple sclerosis. The data and protocols presented in this guide provide a comprehensive resource for researchers and drug developers working on VLA-4 targeted therapies. Further investigation into the long-term efficacy and safety of BIO-1211 and similar compounds is warranted to fully realize their therapeutic potential in treating inflammatory and autoimmune diseases.

References

BIO-1211: A Potent and Selective Inhibitor of α4β1 Integrin in Cell Adhesion

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: BIO-1211 is a highly selective and orally active small molecule inhibitor of the α4β1 integrin, also known as Very Late Antigen-4 (VLA-4).[1] Integrins are a class of transmembrane receptors that play a crucial role in cell adhesion to the extracellular matrix (ECM) and in cell-to-cell interactions.[2] The α4β1 integrin, in particular, is a key mediator of leukocyte trafficking and inflammatory responses, making it a significant target for therapeutic intervention in various autoimmune and inflammatory diseases. This technical guide provides a comprehensive overview of the function of BIO-1211 in cell adhesion, including its mechanism of action, relevant signaling pathways, experimental protocols, and quantitative data.

Mechanism of Action of BIO-1211 in Cell Adhesion

Cell adhesion is a fundamental process in multicellular organisms, essential for tissue development, maintenance, and immune responses.[3][4] This process is mediated by cell adhesion molecules (CAMs), which include integrins, selectins, cadherins, and members of the immunoglobulin superfamily.[5] Integrins, such as α4β1, are heterodimeric proteins composed of α and β subunits that facilitate the connection between the cell's internal cytoskeleton and the external environment.

BIO-1211 exerts its function by specifically targeting the α4β1 integrin. It acts as an antagonist, blocking the binding of α4β1 to its ligands, primarily vascular cell adhesion molecule-1 (VCAM-1) and fibronectin. This inhibition of ligand binding disrupts the adhesive interactions between leukocytes (such as lymphocytes and monocytes) and the endothelial cells lining the blood vessels. By preventing this adhesion, BIO-1211 effectively hinders the migration of inflammatory cells from the bloodstream into tissues, thereby reducing inflammation.

Signaling Pathways Modulated by BIO-1211

The interaction of α4β1 integrin with its ligands initiates intracellular signaling cascades that regulate various cellular processes, including cell survival, proliferation, and migration. While BIO-1211's primary role is to block the initial adhesion step, its downstream effects are mediated through the interruption of these signaling pathways.

A simplified representation of the α4β1 integrin-mediated adhesion and its inhibition by BIO-1211 is depicted below.

References

BIO-1211: A Technical Guide to its Role in Inflammation Research

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of BIO-1211, a selective small-molecule inhibitor of the α4β1 integrin (Very Late Antigen-4 or VLA-4), and its investigation in the field of inflammation research. While the compound showed initial promise in preclinical models, it was ultimately discontinued after Phase II clinical trials for asthma due to a lack of efficacy. This document details the mechanism of action, summarizes key preclinical findings, and provides methodologies for the pivotal experiments conducted.

Core Concepts: The Role of α4β1 Integrin in Inflammation

Integrins are a family of transmembrane receptors that mediate cell-cell and cell-extracellular matrix interactions. The α4β1 integrin is predominantly expressed on the surface of leukocytes, including lymphocytes, monocytes, eosinophils, and basophils. It plays a crucial role in the inflammatory cascade by mediating the adhesion of these cells to the vascular endothelium, a critical step for their migration into tissues at sites of inflammation.

The primary ligand for α4β1 on endothelial cells is the Vascular Cell Adhesion Molecule-1 (VCAM-1), the expression of which is upregulated by pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) and interleukin-1 beta (IL-1β). The interaction between α4β1 and VCAM-1 facilitates the firm adhesion of leukocytes to the blood vessel wall, allowing them to extravasate into the surrounding tissue and contribute to the inflammatory response.

BIO-1211: A Selective Inhibitor of α4β1

BIO-1211 is a peptidomimetic small molecule designed to be a high-affinity, selective antagonist of the activated form of α4β1 integrin. By binding to α4β1, BIO-1211 competitively inhibits its interaction with VCAM-1, thereby preventing the adhesion and subsequent migration of leukocytes to inflamed tissues.[1][2] This mechanism of action made BIO-1211 a promising candidate for the treatment of various inflammatory diseases where leukocyte infiltration is a key pathological feature.

Mechanism of Action Signaling Pathway

The binding of chemokines to their receptors on leukocytes triggers an "inside-out" signaling cascade that activates α4β1, increasing its affinity for VCAM-1. Upon binding to VCAM-1, "outside-in" signaling is initiated within the leukocyte, leading to cytoskeletal rearrangements and cell migration. BIO-1211 disrupts this process by blocking the initial binding of activated α4β1 to VCAM-1.

Preclinical Research and Quantitative Data

BIO-1211 was evaluated in several preclinical models of inflammatory diseases, most notably in allergic asthma and experimental autoimmune encephalomyelitis (EAE), an animal model for multiple sclerosis.

Allergic Asthma Studies in a Sheep Model

Studies in a sheep model of allergic asthma demonstrated that BIO-1211 could attenuate key features of the asthmatic response.[3]

| Parameter Measured | Treatment Group | Result | Statistical Significance |

| In Vitro α4β1 Binding | BIO-1211 | IC50: 4 nM (for α4β1) | N/A |

| IC50: 2 µM (for α4β7) | |||

| Eosinophil Chemotaxis | BIO-1211 (4x10-11 M) | 24.9% inhibition | p<0.05 |

| BIO-1211 (4x10-10 M) | 29.9% inhibition | p<0.05 | |

| BIO-1211 (4x10-9 M) | 31.3% inhibition | p<0.05 | |

| Eosinophil Recruitment (in vivo) | BIO-1211 (1 mg/kg, i.p.) | 60.3% inhibition | p<0.05 |

| BIO-1211 (3 mg/kg, i.p.) | 68.9% inhibition | p<0.05 | |

| BIO-1211 (10 mg/kg, i.p.) | 72.9% inhibition | p<0.05 | |

| Late Phase Airway Response | 3 mg aerosolized BIO-1211 | Significant inhibition | p<0.05 |

| Airway Hyperresponsiveness | 3 mg aerosolized BIO-1211 | Prevention of development | p<0.05 |

| Inflammatory Cell Infiltration | 3 mg aerosolized BIO-1211 | Reduced eosinophils, lymphocytes, neutrophils | p<0.05 |

Experimental Autoimmune Encephalomyelitis (EAE) Mouse Model

In a mouse model of multiple sclerosis, BIO-1211 demonstrated neuroprotective effects by reducing inflammation in the central nervous system.[4]

| Parameter Measured | Treatment Group (Oral Gavage) | Result | Statistical Significance |

| EAE Clinical Score | BIO-1211 (5 mg/kg) | Significant reduction | p < 0.01 |

| BIO-1211 (10 mg/kg) | Significant reduction | p < 0.01 | |

| Leukocyte Infiltration (CD45+ cells) | BIO-1211 (5 & 10 mg/kg) | Markedly reduced expression | Not specified |

| Microglia/Monocyte Infiltration (CD11b+ cells) | BIO-1211 (5 & 10 mg/kg) | Markedly reduced expression | Not specified |

| Pro-inflammatory Cytokine mRNA Expression (TNF-α, IL-17, IFN-γ) | BIO-1211 (5 & 10 mg/kg) | Dramatically decreased | p < 0.01 |

Experimental Protocols

Sheep Model of Allergic Asthma

This model was utilized to assess the efficacy of BIO-1211 in a large animal model with respiratory physiology similar to humans.

Experimental Workflow

Bronchoalveolar Lavage (BAL) and Biopsy Analysis

-

BAL Fluid Collection: BAL was performed at baseline and at various time points post-antigen challenge. The collected fluid was centrifuged to separate the cellular components from the supernatant.

-

Cell Differentials: The cell pellet was resuspended, and total cell counts were determined. Cytospin preparations were made and stained with Wright-Giemsa for differential cell counting (eosinophils, neutrophils, lymphocytes, macrophages).

-

Bronchial Biopsies: Biopsies were taken from the airways before and after antigen challenge.

-

Histological Analysis: The biopsy specimens were fixed, embedded in paraffin, sectioned, and stained with hematoxylin and eosin (H&E) to assess inflammatory cell infiltration.

Mouse Model of Experimental Autoimmune Encephalomyelitis (EAE)

This model is a widely used preclinical model to study the pathogenesis of multiple sclerosis and to evaluate potential therapeutics.[4]

EAE Induction and Treatment

-

Immunization: EAE was induced in C57BL/6 mice by subcutaneous immunization with Myelin Oligodendrocyte Glycoprotein (MOG35-55) peptide emulsified in Complete Freund's Adjuvant (CFA), followed by injections of pertussis toxin.

-

Treatment: Mice were treated with BIO-1211 (5 or 10 mg/kg) or vehicle via oral gavage, starting the day before immunization and continuing for 21 days.

-

Clinical Scoring: Mice were monitored daily for clinical signs of EAE and scored on a standardized scale.

Immunohistochemistry (IHC) for Leukocyte Infiltration

-

Tissue Preparation: At the end of the study, mice were euthanized, and brain and spinal cord tissues were collected, fixed in paraformaldehyde, and embedded in paraffin.

-

Staining: Tissue sections were stained with antibodies against CD45 (pan-leukocyte marker) and CD11b (microglia/monocyte marker) to visualize and quantify immune cell infiltration into the central nervous system.

Quantitative Real-Time PCR (qRT-PCR) for Cytokine Expression

-

RNA Extraction: RNA was extracted from brain tissue using standard methods.

-

cDNA Synthesis: First-strand cDNA was synthesized from the extracted RNA.

-

PCR Amplification: qRT-PCR was performed using specific primers for TNF-α, IL-17, IFN-γ, and a housekeeping gene for normalization.

Conclusion

BIO-1211 demonstrated significant anti-inflammatory effects in preclinical models by effectively blocking the α4β1 integrin-mediated recruitment of leukocytes. The data from both the sheep asthma model and the mouse EAE model consistently showed a reduction in inflammatory cell infiltration and a decrease in the expression of pro-inflammatory mediators. However, despite this promising preclinical profile, BIO-1211 did not show sufficient efficacy in Phase II clinical trials for asthma, leading to the discontinuation of its development. The research on BIO-1211 has, nevertheless, provided valuable insights into the role of α4β1 integrin in inflammatory processes and has contributed to the broader understanding of targeting leukocyte adhesion as a therapeutic strategy.

References

The VLA-4 Antagonist BIO 1211: A Technical Guide to its Impact on Downstream Signaling Pathways

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth analysis of the downstream signaling pathways affected by BIO 1211, a highly selective small-molecule inhibitor of the α4β1 integrin, also known as Very Late Antigen-4 (VLA-4). By competitively binding to VLA-4, this compound effectively blocks its interaction with Vascular Cell Adhesion Molecule-1 (VCAM-1), a critical step in the inflammatory cascade. This guide will detail the molecular mechanisms of action, present quantitative data on its efficacy, outline relevant experimental protocols, and visualize the affected signaling pathways. The information compiled herein is intended to serve as a comprehensive resource for researchers and professionals involved in the study of inflammation, autoimmune diseases, and the development of novel therapeutics targeting integrin-mediated pathways.

Introduction to this compound and its Target: VLA-4

This compound is a potent and selective antagonist of the integrin α4β1 (VLA-4)[1]. Integrins are a family of transmembrane heterodimeric receptors that mediate cell-matrix and cell-cell adhesion, playing a pivotal role in cellular communication and regulation[2]. VLA-4 is primarily expressed on the surface of leukocytes, including lymphocytes, monocytes, and eosinophils[3][4]. Its principal ligand, VCAM-1, is expressed on the surface of endothelial cells, particularly at sites of inflammation[5]. The interaction between VLA-4 and VCAM-1 is a key event in the trafficking of leukocytes from the bloodstream into inflamed tissues, a process central to the pathogenesis of various inflammatory and autoimmune diseases, such as multiple sclerosis.

By inhibiting the VLA-4/VCAM-1 interaction, this compound effectively disrupts the adhesion and subsequent transmigration of leukocytes across the vascular endothelium, thereby mitigating the inflammatory response.

Quantitative Efficacy of this compound

The inhibitory activity of this compound has been quantified in various in vitro and in vivo studies. The following tables summarize the key quantitative data demonstrating the potency and efficacy of this compound.

Table 1: In Vitro Inhibitory Activity of this compound

| Target Interaction | Assay System | IC50 Value | Reference |

| α4β1 (VLA-4) / VCAM-1 Adhesion | Jurkat E6.1 cells | 4.6 nM | |

| α4β1 (VLA-4) / Fibronectin Adhesion | Jurkat E6.1 cells | 5.5 nM | |

| α4β1 Integrin Binding | Purified α4β1 integrin | 4 nM | |

| α4β7 Integrin Binding | Purified α4β7 integrin | 2 µM |

Table 2: In Vivo Efficacy of this compound in an Experimental Autoimmune Encephalomyelitis (EAE) Mouse Model

| Parameter | Treatment Group | Relative Expression (%) vs. EAE Control | p-value | Reference |

| IFN-γ mRNA | This compound (5 mg/kg) | 0.91 | < 0.01 | |

| This compound + NTZ | 0.02 | < 0.01 | ||

| IL-17 mRNA | This compound (5 mg/kg) | 0.03 | < 0.01 | |

| This compound + NTZ | 0.01 | < 0.01 | ||

| TNF-α mRNA | This compound (5 mg/kg) | 0.89 | < 0.01 | |

| This compound + NTZ | 0.05 | < 0.01 | ||

| IFN-γ Protein | This compound (5 mg/kg) | 0.55 | < 0.01 | |

| This compound + NTZ | 0.55 | < 0.01 | ||

| IL-17 Protein | This compound (5 mg/kg) | 0.19 | < 0.01 | |

| This compound + NTZ | 0.12 | < 0.01 | ||

| TNF-α Protein | This compound (5 mg/kg) | 0.57 | < 0.01 | |

| This compound + NTZ | 0.50 | < 0.01 | ||

| CD11b+ Cell Infiltration | This compound | Reduced | < 0.01 | |

| CD45+ Cell Infiltration | This compound | Reduced | < 0.01 |

NTZ (Natalizumab) is another VLA-4 inhibitor used for comparison.

Downstream Signaling Pathways Affected by this compound

The inhibition of the VLA-4/VCAM-1 interaction by this compound disrupts critical intracellular signaling cascades that are normally initiated upon VLA-4 engagement. These pathways, broadly categorized as "outside-in" signaling, are crucial for leukocyte activation, survival, and inflammatory gene expression.

Overview of VLA-4 Signaling

VLA-4 signaling is a bidirectional process. "Inside-out" signaling, initiated by chemokines or antigen receptors, leads to a conformational change in VLA-4, increasing its affinity for ligands like VCAM-1. Key mediators of this pathway include Phosphoinositide 3-kinase (PI3K) and Phospholipase C gamma (PLCγ).

Conversely, "outside-in" signaling is triggered upon VLA-4 binding to its ligand. This initiates a cascade of intracellular events that ultimately modulate gene expression and cellular function. This compound, by preventing this initial binding, effectively blocks these downstream pathways.

Inhibition of the MAPK and NF-κB Pathways

Studies have shown that VLA-4 engagement can activate the Mitogen-Activated Protein Kinase (MAPK) pathway, including the Extracellular signal-regulated kinases (ERK1/2). The MAPK cascade is a crucial signaling route that often leads to the activation of transcription factors. One of the key transcription factors downstream of this pathway is Nuclear Factor-kappa B (NF-κB).

NF-κB is a master regulator of inflammation, controlling the expression of numerous pro-inflammatory genes, including those for TNF-α, IL-17, and IFN-γ. VLA-4 cross-linking has been demonstrated to increase NF-κB nuclear translocation and subsequent gene expression. By preventing the initial VLA-4/VCAM-1 interaction, this compound inhibits the activation of the MAPK pathway and subsequent NF-κB-mediated transcription of pro-inflammatory cytokines.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. VLA-4 integrin mediates lymphocyte migration on the inducible endothelial cell ligand VCAM-1 and the extracellular matrix ligand fibronectin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. static.miltenyibiotec.com [static.miltenyibiotec.com]

- 4. VLA-4 - Wikipedia [en.wikipedia.org]

- 5. mdpi.com [mdpi.com]

BIO 1211: A Technical Guide to In Vitro and In Vivo Studies

For Researchers, Scientists, and Drug Development Professionals

Introduction

BIO 1211, also known as DS-1211, is a potent and selective small-molecule inhibitor of tissue-nonspecific alkaline phosphatase (TNAP).[1][2] TNAP is a key enzyme involved in regulating extracellular levels of inorganic pyrophosphate (PPi), a critical inhibitor of mineralization. By inhibiting TNAP, this compound leads to an increase in PPi levels, which in turn can prevent or reduce ectopic calcification, a pathological deposition of calcium phosphate in soft tissues.[1][3] This technical guide provides a comprehensive overview of the available in vitro and in vivo data on this compound, offering insights into its mechanism of action, pharmacological profile, and potential therapeutic applications.

Mechanism of Action: TNAP Inhibition

This compound functions as an uncompetitive inhibitor of TNAP.[2] This mode of action means that this compound binds to the enzyme-substrate complex, and as the concentration of the substrate increases, the inhibition becomes more pronounced. The inhibition of TNAP by this compound leads to a dose-dependent decrease in alkaline phosphatase (ALP) activity and a corresponding increase in the plasma concentrations of TNAP substrates, namely inorganic pyrophosphate (PPi) and pyridoxal 5'-phosphate (PLP).

Signaling Pathway

The mechanism of this compound revolves around the modulation of the balance between inorganic phosphate (Pi) and inorganic pyrophosphate (PPi), which is crucial for preventing soft tissue calcification.

References

- 1. Phase I studies of the safety, tolerability, pharmacokinetics, and pharmacodynamics of DS‐1211, a tissue‐nonspecific alkaline phosphatase inhibitor - PMC [pmc.ncbi.nlm.nih.gov]

- 2. In Vitro and In Vivo Pharmacological Profiles of DS‐1211, a Novel Potent, Selective, and Orally Bioavailable Tissue‐Nonspecific Alkaline Phosphatase Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Anticalcification effects of DS-1211 in pseudoxanthoma elasticum mouse models and the role of tissue-nonspecific alkaline phosphatase in ABCC6-deficient ectopic calcification - PubMed [pubmed.ncbi.nlm.nih.gov]

BIO 1211: A Comprehensive Technical Guide to its Biological Activity on Diverse Cell Types

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

BIO 1211 is a potent and highly selective small-molecule inhibitor of the α4β1 integrin, also known as Very Late Antigen-4 (VLA-4). This technical guide provides an in-depth analysis of the biological activity of this compound across a range of cell types, consolidating key quantitative data, detailing experimental protocols, and visualizing associated signaling pathways. The information presented herein is intended to serve as a comprehensive resource for researchers and professionals involved in drug discovery and development, particularly in the areas of inflammation, autoimmune diseases, and oncology.

Introduction to this compound and its Target: α4β1 Integrin

This compound is a peptidomimetic compound designed to specifically antagonize the function of the α4β1 integrin.[1] Integrins are a family of transmembrane receptors that mediate cell-cell and cell-extracellular matrix (ECM) interactions. The α4β1 integrin is predominantly expressed on the surface of various leukocytes, including lymphocytes, monocytes, eosinophils, and basophils, as well as on hematopoietic stem and progenitor cells.[2] It plays a crucial role in leukocyte trafficking, adhesion to the vascular endothelium, and subsequent migration into tissues during inflammatory responses. The primary ligands for α4β1 are Vascular Cell Adhesion Molecule-1 (VCAM-1), which is expressed on activated endothelial cells, and the alternatively spliced CS-1 domain of fibronectin in the extracellular matrix.[3] By blocking the interaction between α4β1 and its ligands, this compound effectively inhibits the recruitment of inflammatory cells to sites of inflammation.

Quantitative Analysis of this compound Biological Activity

The inhibitory potency and selectivity of this compound have been characterized in various in vitro assays. The following tables summarize the key quantitative data on the biological activity of this compound.

Table 1: Inhibitory Potency of this compound against α4β1 Integrin

| Parameter | Value | Cell Type / Assay Condition | Reference |

| IC50 | 0.004 µM (4 nM) | Jurkat cell adhesion to VCAM-1 | [4] |

| KD | 70 pM | Binding to purified activated α4β1 | [1] |

Table 2: Selectivity of this compound for α4β1 over other Integrins

| Integrin | IC50 (µM) | Fold Selectivity (vs. α4β1) | Reference |

| α4β1 | 0.004 | - | |

| α4β7 | >10 | >2500 | |

| α5β1 | >100 | >25000 | |

| αLβ2 | >100 | >25000 | |

| αIIbβ3 | >100 | >25000 |

Biological Effects of this compound on Different Cell Types

The primary mechanism of action of this compound, the inhibition of α4β1 integrin, leads to a variety of biological effects on different cell types that express this receptor.

Leukocytes

This compound demonstrates potent inhibitory effects on the adhesion and migration of various leukocyte populations.

-

Lymphocytes and Jurkat Cells: this compound effectively blocks the adhesion of lymphocytes and the Jurkat T-cell line to VCAM-1 and fibronectin. This inhibition of adhesion is a critical step in preventing the extravasation of lymphocytes into inflamed tissues.

-

Eosinophils: In models of allergic inflammation, this compound has been shown to inhibit the recruitment of eosinophils to the airways.

-

Monocytes: By blocking α4β1, this compound can impede the adhesion and migration of monocytes, which are key players in chronic inflammation.

Hematopoietic Stem and Progenitor Cells (HSPCs)

The α4β1 integrin is crucial for the retention of HSPCs within the bone marrow niche.

-

Mobilization: Inhibition of α4β1 by this compound can lead to the mobilization of HSPCs from the bone marrow into the peripheral blood. This effect has potential therapeutic applications in stem cell transplantation.

Endothelial Cells

While endothelial cells do not express α4β1, their interaction with leukocytes is a key target of this compound. By preventing leukocyte binding to VCAM-1 on the endothelial surface, this compound indirectly modulates endothelial cell function in the context of inflammation.

Fibroblasts

The role of α4β1 in fibroblast biology is less defined. However, as fibroblasts can be involved in inflammatory processes and tissue remodeling, the impact of this compound on fibroblast function in such contexts is an area for further investigation.

Cancer Cells

Several types of cancer cells, particularly hematological malignancies and some solid tumors like melanoma, express α4β1 integrin. This integrin can contribute to tumor cell adhesion, invasion, and metastasis.

-

Inhibition of Adhesion and Invasion: this compound has the potential to inhibit the adhesion of α4β1-expressing cancer cells to the endothelium and ECM, thereby potentially reducing metastasis.

Signaling Pathways Modulated by this compound

Inhibition of α4β1 integrin by this compound disrupts the normal "outside-in" and "inside-out" signaling pathways associated with this receptor.

VLA-4 Signaling Pathway

The binding of ligands to α4β1 integrin normally triggers a cascade of intracellular signals that regulate cell adhesion, migration, proliferation, and survival. Key downstream effectors include Focal Adhesion Kinase (FAK), Src family kinases, and the Rho GTPases.

Experimental Protocols

Detailed methodologies are crucial for the accurate assessment of this compound's biological activity. The following are representative protocols for key assays.

Cell Adhesion Assay

This protocol is adapted from methods used to characterize α4β1 inhibitors.

-

Plate Coating: Coat 96-well microtiter plates with 100 µL/well of human VCAM-1 (10 µg/mL in PBS) or fibronectin (20 µg/mL in PBS) overnight at 4°C.

-

Blocking: Wash the wells twice with PBS and block with 1% BSA in PBS for 1 hour at 37°C.

-

Cell Preparation: Label Jurkat cells or isolated primary leukocytes with a fluorescent dye (e.g., Calcein-AM) according to the manufacturer's instructions. Resuspend the cells in assay buffer (e.g., RPMI 1640 with 0.1% BSA) at a concentration of 1 x 10^6 cells/mL.

-

Inhibition: Pre-incubate the labeled cells with varying concentrations of this compound or vehicle control for 30 minutes at 37°C.

-

Adhesion: Add 100 µL of the cell suspension to each well of the coated and blocked plate. Incubate for 30-60 minutes at 37°C in a 5% CO2 incubator.

-

Washing: Gently wash the wells three times with pre-warmed assay buffer to remove non-adherent cells.

-

Quantification: Measure the fluorescence of the remaining adherent cells using a fluorescence plate reader. Calculate the percentage of adhesion relative to the vehicle control. IC50 values are determined by non-linear regression analysis.

Leukocyte Transendothelial Migration Assay

This assay evaluates the ability of this compound to inhibit leukocyte migration across an endothelial cell monolayer.

-

Endothelial Monolayer Preparation: Seed human umbilical vein endothelial cells (HUVECs) onto the upper surface of a transwell insert (e.g., 8 µm pore size) and culture until a confluent monolayer is formed.

-

Activation: Treat the HUVEC monolayer with a pro-inflammatory stimulus such as TNF-α (10 ng/mL) for 4-6 hours to induce VCAM-1 expression.

-

Leukocyte Preparation: Isolate primary leukocytes from whole blood or use a relevant cell line. Resuspend the cells in assay medium.

-

Inhibition: Pre-incubate the leukocytes with this compound or vehicle control for 30 minutes at 37°C.

-

Migration: Add the pre-treated leukocytes to the upper chamber of the transwell containing the activated HUVEC monolayer. Add a chemoattractant (e.g., SDF-1α) to the lower chamber.

-

Incubation: Incubate for 2-4 hours at 37°C in a 5% CO2 incubator.

-

Quantification: Collect the cells that have migrated to the lower chamber and count them using a hemocytometer or flow cytometry.

-

Analysis: Calculate the percentage of migration inhibition compared to the vehicle control.

Conclusion

This compound is a powerful research tool and a potential therapeutic agent due to its high affinity and selectivity for the α4β1 integrin. Its ability to potently inhibit leukocyte adhesion and migration underscores its relevance in the study and potential treatment of inflammatory and autoimmune diseases. Furthermore, its effects on hematopoietic stem cell mobilization and the potential to inhibit cancer cell metastasis highlight its broader therapeutic and research applications. This guide provides a foundational understanding of the biological activity of this compound, which can be leveraged for further investigation and drug development efforts.

References

- 1. researchgate.net [researchgate.net]

- 2. VLA-4 - Wikipedia [en.wikipedia.org]

- 3. Design and Pharmacological Characterization of α4β1 Integrin Cyclopeptide Agonists: Computational Investigation of Ligand Determinants for Agonism versus Antagonism - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

The Selectivity of BIO 1211 for α4β1 Integrin: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

BIO 1211 is a small molecule inhibitor that demonstrates high selectivity for the α4β1 integrin, also known as Very Late Antigen-4 (VLA-4). This technical guide provides an in-depth analysis of the selectivity of this compound, summarizing key quantitative data, detailing experimental protocols for its characterization, and visualizing the associated signaling pathways. The information presented herein is intended to serve as a comprehensive resource for researchers and professionals in the fields of pharmacology and drug development.

Introduction to α4β1 Integrin and this compound

Integrins are a family of heterodimeric transmembrane receptors that mediate cell-cell and cell-extracellular matrix (ECM) adhesion. The α4β1 integrin is predominantly expressed on the surface of leukocytes and plays a critical role in immune cell trafficking, adhesion to endothelial cells, and inflammatory responses. Its natural ligands include vascular cell adhesion molecule-1 (VCAM-1) and the CS-1 region of fibronectin. The interaction between α4β1 and its ligands is a key step in the recruitment of leukocytes to sites of inflammation, making it a prime target for therapeutic intervention in various autoimmune and inflammatory diseases.

This compound is a potent and selective inhibitor of α4β1 integrin.[1][2][3][4] Its ability to block the interaction between α4β1 and its ligands forms the basis of its therapeutic potential. Understanding the precise selectivity of this compound is crucial for predicting its efficacy and potential off-target effects.

Quantitative Analysis of this compound Selectivity

The selectivity of this compound for α4β1 over other integrins has been quantified using various in vitro assays. The most common metric for reporting inhibitor potency is the half-maximal inhibitory concentration (IC50), which represents the concentration of the inhibitor required to reduce a specific biological activity by 50%. The dissociation constant (Kd) and inhibition constant (Ki) are also used to describe the affinity of the inhibitor for its target.

The following table summarizes the reported IC50, Kd, and Ki values for this compound against α4β1 and a panel of other integrins.

| Integrin | Ligand | Assay Type | This compound Potency | Reference |

| α4β1 | VCAM-1 | Cell Adhesion Assay | IC50 = 4.6 nM | [5] |

| α4β1 | Fibronectin (CS-1) | Cell Adhesion Assay | IC50 = 5.5 nM | |

| α4β1 | VCAM-1 | Competitive Binding | IC50 = 4 nM | |

| α4β1 (activated) | --- | Binding Assay | Kd = 70 pM | |

| α4β1 (non-activated) | --- | Binding Assay | Kd = 20-40 nM | |

| α4β1 | LDV-FITC | Competitive Binding | Ki = 6.9 nM | |

| α4β7 | --- | --- | IC50 = 2 µM | |

| α1β1 | --- | --- | IC50 > 100 µM | |

| α5β1 | --- | --- | IC50 > 100 µM | |

| α6β1 | --- | --- | IC50 > 100 µM | |

| αLβ2 | --- | --- | No significant activity | |

| αIIbβ3 | --- | --- | No significant activity |

As the data indicates, this compound is a highly potent inhibitor of α4β1, with IC50 values in the low nanomolar range. In contrast, its inhibitory activity against other integrins, such as α4β7, is significantly lower, and it shows minimal to no activity against several other α and β integrin subunits. Notably, this compound exhibits approximately 200-fold greater selectivity for the activated form of α4β1.

Experimental Protocols

The determination of this compound's selectivity relies on robust and well-defined experimental protocols. The following sections detail the methodologies for two key assays used in its characterization: the competitive binding assay and the cell adhesion assay.

Competitive Solid-Phase Binding Assay

This assay measures the ability of a test compound (this compound) to compete with a labeled ligand for binding to purified integrin.

Materials:

-

Purified human α4β1 integrin

-

Recombinant human VCAM-1 or fibronectin (CS-1 fragment)

-

High-binding 96-well microplates

-

Blocking buffer (e.g., 1% BSA in PBS)

-

Wash buffer (e.g., PBS with 0.05% Tween-20)

-

This compound (serial dilutions)

-

Labeled ligand (e.g., biotinylated VCAM-1 or fluorescently tagged peptide)

-

Detection reagent (e.g., streptavidin-HRP for biotinylated ligand)

-

Substrate for detection reagent (e.g., TMB for HRP)

-

Stop solution (e.g., 2N H2SO4)

-

Plate reader

Protocol:

-

Coating: Coat the wells of a 96-well plate with purified α4β1 integrin at a concentration of 1-5 µg/mL in PBS overnight at 4°C.

-

Washing: Wash the wells three times with wash buffer to remove unbound integrin.

-

Blocking: Block non-specific binding sites by adding 200 µL of blocking buffer to each well and incubating for 1-2 hours at room temperature.

-

Washing: Wash the wells three times with wash buffer.

-

Competition: Add serial dilutions of this compound to the wells, followed by the addition of a constant concentration of the labeled ligand. Incubate for 2-3 hours at room temperature.

-

Washing: Wash the wells five times with wash buffer to remove unbound reagents.

-

Detection: Add the appropriate detection reagent (e.g., streptavidin-HRP) and incubate for 1 hour at room temperature.

-

Washing: Wash the wells five times with wash buffer.

-

Signal Development: Add the substrate and allow the color to develop.

-

Stopping the Reaction: Stop the reaction by adding the stop solution.

-

Measurement: Read the absorbance at the appropriate wavelength using a plate reader.

-

Data Analysis: Plot the absorbance against the log of the this compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Workflow for the competitive solid-phase binding assay.

Cell Adhesion Assay

This assay measures the ability of this compound to inhibit the adhesion of α4β1-expressing cells to a substrate coated with an α4β1 ligand.

Materials:

-

α4β1-expressing cells (e.g., Jurkat E6.1 T-cell leukemia)

-

Cell culture medium

-

Recombinant human VCAM-1 or fibronectin (CS-1 fragment)

-

96-well tissue culture plates

-

This compound (serial dilutions)

-

Calcein-AM (or other cell viability dye)

-

Fluorescence plate reader

Protocol:

-

Plate Coating: Coat the wells of a 96-well plate with VCAM-1 (1-10 µg/mL) or fibronectin (1-10 µg/mL) in PBS overnight at 4°C.

-

Washing and Blocking: Wash the wells with PBS and block with 1% BSA for 1 hour at 37°C.

-

Cell Preparation: Harvest α4β1-expressing cells and resuspend them in serum-free medium. Label the cells with Calcein-AM according to the manufacturer's instructions.

-

Inhibitor Treatment: Pre-incubate the labeled cells with serial dilutions of this compound for 30 minutes at 37°C.

-

Cell Seeding: Add the cell suspension to the coated wells (e.g., 1 x 10^5 cells/well).

-

Adhesion: Allow the cells to adhere for 30-60 minutes at 37°C in a 5% CO2 incubator.

-

Washing: Gently wash the wells with PBS to remove non-adherent cells.

-

Quantification: Measure the fluorescence of the remaining adherent cells using a fluorescence plate reader.

-

Data Analysis: Plot the fluorescence intensity against the log of the this compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Workflow for the cell adhesion assay.

α4β1 Signaling and Inhibition by this compound

The binding of α4β1 to its ligands, VCAM-1 or fibronectin, triggers a cascade of intracellular signaling events known as "outside-in" signaling. This signaling is crucial for cell migration, proliferation, and survival. This compound, by blocking the initial ligand-binding step, effectively inhibits these downstream pathways.

Upon ligand binding, α4β1 integrin clustering leads to the recruitment and activation of focal adhesion kinase (FAK) and Src family kinases. This, in turn, activates downstream pathways including the MAPK/ERK and PI3K/Akt pathways, which regulate cytoskeletal reorganization, gene expression, and cell survival.

The following diagram illustrates the α4β1 signaling pathway and the point of inhibition by this compound.

α4β1 integrin signaling pathway and its inhibition by this compound.

Conclusion

The data and experimental methodologies presented in this guide confirm that this compound is a highly potent and selective inhibitor of the α4β1 integrin. Its ability to effectively block the interaction of α4β1 with its ligands at nanomolar concentrations, while exhibiting minimal activity against other integrins, underscores its potential as a targeted therapeutic agent. The detailed protocols provided herein offer a foundation for the continued investigation and characterization of this compound and other α4β1 inhibitors. A thorough understanding of its selectivity and mechanism of action is paramount for the successful translation of this compound into clinical applications for the treatment of inflammatory and autoimmune diseases.

References

- 1. Integrin signaling in tumor biology: mechanisms of intercellular crosstalk and emerging targeted therapies - PMC [pmc.ncbi.nlm.nih.gov]

- 2. medchemexpress.com [medchemexpress.com]

- 3. α4/α9 Integrins Coordinate Epithelial Cell Migration Through Local Suppression of MAP Kinase Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Design and Pharmacological Characterization of α4β1 Integrin Cyclopeptide Agonists: Computational Investigation of Ligand Determinants for Agonism versus Antagonism - PMC [pmc.ncbi.nlm.nih.gov]

BIO-1211: A Technical Guide for Studying Leukocyte Trafficking

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the application of BIO-1211, a potent and highly selective small-molecule inhibitor of the α4β1 integrin, also known as Very Late Antigen-4 (VLA-4), as a critical tool for investigating the mechanisms of leukocyte trafficking. This document provides a comprehensive overview of BIO-1211's mechanism of action, detailed experimental protocols, and quantitative data to support its use in both in vitro and in vivo research settings.

Introduction to BIO-1211 and Leukocyte Trafficking

Leukocyte trafficking, the process of leukocyte movement from the bloodstream to tissues, is a cornerstone of the inflammatory response and immune surveillance. This process is tightly regulated by a series of molecular interactions, with a pivotal role played by integrins, a family of cell adhesion receptors. VLA-4, expressed on the surface of various leukocytes, including lymphocytes, monocytes, and eosinophils, facilitates their adhesion to the vascular endothelium by binding to its primary ligand, Vascular Cell Adhesion Molecule-1 (VCAM-1). This interaction is a critical step in the multi-step adhesion cascade that precedes leukocyte extravasation into inflamed tissues.

BIO-1211 is a synthetic, cell-permeable peptidomimetic that acts as a potent and selective antagonist of VLA-4. By specifically blocking the interaction between VLA-4 and VCAM-1, BIO-1211 provides a powerful tool to dissect the role of this key adhesion pathway in various physiological and pathological processes. Its high selectivity for α4β1 over other integrins, such as α4β7, allows for targeted investigation of VLA-4-mediated events.

Mechanism of Action: VLA-4 Signaling and Inhibition by BIO-1211

VLA-4-mediated adhesion initiates a cascade of intracellular signals, known as "outside-in" signaling, that are crucial for leukocyte activation, firm adhesion, and subsequent transmigration across the endothelium. Upon binding to VCAM-1, VLA-4 clustering triggers the activation of focal adhesion kinase (FAK) and Src family kinases. This, in turn, leads to the phosphorylation of downstream signaling molecules, including paxillin and p130Cas, and the activation of small GTPases such as Rac and RhoA. These signaling events culminate in cytoskeletal rearrangements necessary for cell spreading and migration.

BIO-1211 exerts its inhibitory effect by competitively binding to the ligand-binding site on the α4 subunit of VLA-4, thereby preventing its interaction with VCAM-1. This blockade of the initial adhesion step effectively abrogates the downstream signaling cascade, leading to a potent inhibition of leukocyte adhesion and trafficking.

Quantitative Data on BIO-1211 Activity

The potency and selectivity of BIO-1211 have been characterized in various in vitro and in vivo studies. The following tables summarize key quantitative data.

Table 1: In Vitro Inhibitory Activity of BIO-1211

| Integrin Target | Assay Type | IC50 Value | Reference |

| α4β1 (VLA-4) | Cell Adhesion | 4 nM | [1] |

| α4β7 | Cell Adhesion | 2 µM | [1] |

| α1β1, α5β1, α6β1 | Cell Adhesion | > 100 µM | [1] |

Table 2: In Vivo Efficacy of BIO-1211 in Experimental Autoimmune Encephalomyelitis (EAE) Mouse Model

| Animal Model | Dosing Regimen | Readout | Result | Reference |

| C57BL/6 Mice (EAE) | 5 mg/kg, oral, every other day | Clinical Score | Significant reduction in disease severity | [2][3] |

| C57BL/6 Mice (EAE) | 10 mg/kg, oral, every other day | Clinical Score | Significant reduction in disease severity (dose-independent effect observed) | |

| C57BL/6 Mice (EAE) | 5 mg/kg, oral, every other day | Leukocyte Infiltration (CD11b+, CD45+) | Markedly reduced infiltration into the cerebral cortex | |

| C57BL/6 Mice (EAE) | 5 mg/kg, oral, every other day | Pro-inflammatory Cytokine mRNA (IFN-γ, IL-17, TNF-α) | Dramatically decreased expression in the cerebral cortex |

Experimental Protocols

Detailed methodologies are crucial for the successful application of BIO-1211 in research. Below are protocols for key experiments.

In Vitro Leukocyte-Endothelial Cell Adhesion Assay

This protocol details a static adhesion assay to quantify the inhibitory effect of BIO-1211 on leukocyte adhesion to an endothelial monolayer.

Materials:

-

Human Umbilical Vein Endothelial Cells (HUVECs)

-

Leukocyte cell line (e.g., Jurkat) or primary leukocytes

-

96-well black, clear-bottom tissue culture plates

-

VCAM-1 (recombinant human)

-

Calcein-AM fluorescent dye

-

BIO-1211

-

Assay buffer (e.g., HBSS with 20 mM HEPES and 2 mg/mL BSA)

-

Fluorescence plate reader

Procedure:

-

Plate Coating: Coat the wells of the 96-well plate with 50 µL of 10 µg/mL VCAM-1 in PBS overnight at 4°C.

-

Blocking: Wash the wells twice with PBS and block with 1% BSA in PBS for 1 hour at 37°C.

-

Cell Labeling: Resuspend leukocytes at 1 x 10^6 cells/mL in assay buffer and label with 5 µM Calcein-AM for 30 minutes at 37°C.

-

Washing: Wash the labeled leukocytes twice with assay buffer to remove excess dye and resuspend at 2 x 10^6 cells/mL.

-

Inhibitor Treatment: Pre-incubate the labeled leukocytes with various concentrations of BIO-1211 (or vehicle control) for 30 minutes at 37°C.

-

Adhesion: Add 100 µL of the cell suspension to each VCAM-1-coated well.

-

Incubation: Incubate the plate for 30-60 minutes at 37°C in a 5% CO2 incubator.

-

Washing: Gently wash the wells three times with pre-warmed assay buffer to remove non-adherent cells.

-

Quantification: Add 100 µL of assay buffer to each well and measure the fluorescence (Excitation: 485 nm, Emission: 520 nm) using a plate reader.

-

Data Analysis: Calculate the percentage of adhesion relative to the vehicle control and determine the IC50 value of BIO-1211.

In Vivo Experimental Autoimmune Encephalomyelitis (EAE) Model

This protocol describes the induction of EAE in mice and the administration of BIO-1211 to assess its therapeutic potential.

Materials:

-

Female C57BL/6 mice (8-10 weeks old)

-

Myelin Oligodendrocyte Glycoprotein (MOG) 35-55 peptide

-

Complete Freund's Adjuvant (CFA) containing Mycobacterium tuberculosis

-

Pertussis toxin (PTX)

-

BIO-1211

-

Vehicle control (e.g., PBS)

-

Clinical scoring scale (0-5)

Procedure:

-

EAE Induction (Day 0):

-

Emulsify MOG35-55 in CFA at a final concentration of 2 mg/mL.

-

Subcutaneously immunize each mouse with 100 µL of the emulsion at two sites on the flank.

-

Administer 200 ng of PTX intraperitoneally (i.p.).

-

-

PTX Boost (Day 2): Administer a second dose of 200 ng of PTX i.p.

-

BIO-1211 Treatment:

-

Begin treatment on the day of immunization or at the onset of clinical signs.

-

Administer BIO-1211 (e.g., 5 or 10 mg/kg) or vehicle control orally once every other day.

-

-

Clinical Scoring:

-

Monitor the mice daily for clinical signs of EAE starting from day 7 post-immunization.

-

Score the mice based on a standard 0-5 scale (e.g., 0 = no signs, 1 = limp tail, 2 = hind limb weakness, 3 = hind limb paralysis, 4 = hind and forelimb paralysis, 5 = moribund).

-

-

Endpoint Analysis (e.g., Day 21):

-

Euthanize the mice and collect tissues (e.g., brain, spinal cord) for further analysis (e.g., histology, flow cytometry for leukocyte infiltration, qRT-PCR for cytokine expression).

-

Mandatory Visualizations

Experimental Workflow for In Vivo EAE Study

Logical Relationship of Leukocyte Trafficking Cascade

References

Exploratory Studies of BIO 1211 in Autoimmune Models: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Autoimmune diseases, characterized by the immune system mistakenly attacking the body's own tissues, represent a significant area of unmet medical need. A key process in the pathology of many of these diseases is the trafficking of leukocytes from the bloodstream into inflamed tissues. The interaction between the α4β1 integrin, also known as Very Late Antigen-4 (VLA-4), on the surface of leukocytes and Vascular Cell Adhesion Molecule-1 (VCAM-1) on endothelial cells is a critical step in this process. Consequently, the VLA-4/VCAM-1 axis has emerged as a promising therapeutic target.

This technical guide focuses on the preclinical exploratory studies of BIO 1211, a small-molecule antagonist of VLA-4. It aims to provide a comprehensive overview of its mechanism of action, and the experimental methodologies used to evaluate its efficacy in a key animal model of autoimmune disease, Experimental Autoimmune Encephalomyelitis (EAE), which is a widely used model for multiple sclerosis.

Core Concept: The Role of VLA-4 in Autoimmune Response

VLA-4 is an integrin receptor expressed on the surface of various leukocytes, including lymphocytes and monocytes. In the context of autoimmune diseases, pro-inflammatory cytokines trigger the upregulation of VCAM-1 on the endothelial cells lining the blood vessels, particularly at sites of inflammation. The binding of VLA-4 on circulating leukocytes to VCAM-1 facilitates the adhesion and subsequent transmigration of these immune cells across the endothelial barrier into the affected tissues. This influx of immune cells perpetuates the inflammatory cascade and contributes to tissue damage.

This compound is a synthetic, small-molecule antagonist designed to specifically inhibit the interaction between VLA-4 and VCAM-1. By blocking this binding, this compound is hypothesized to reduce the infiltration of pathogenic leukocytes into the central nervous system and other target organs, thereby ameliorating the signs of autoimmune disease.

Data Presentation: Efficacy of this compound in an EAE Mouse Model

The primary data on the in vivo efficacy of this compound comes from a study utilizing the Experimental Autoimmune Encephalomyelitis (EAE) mouse model of multiple sclerosis. It is important to note that the key publication detailing these findings has been retracted due to concerns regarding image duplication. Therefore, the following data should be interpreted with caution. The study investigated the prophylactic effect of this compound in C57BL/6 mice in which EAE was induced by immunization with Myelin Oligodendrocyte Glycoprotein (MOG) 35-55 peptide.

Table 1: Effect of this compound on Clinical Score in EAE Mice

| Treatment Group | Mean Clinical Score (Day 21) |

| EAE (Vehicle) | ~3.5 |

| This compound (5 mg/kg) | ~1.5 |

| Natalizumab (NTZ, 5 mg/kg) | ~1.8 |

| This compound + NTZ | ~0.8 |

Data are estimated from graphical representations in the retracted publication and are intended for illustrative purposes.

Table 2: Qualitative Summary of this compound's Effect on Inflammatory Markers

| Marker | Effect of this compound Treatment |

| TNF-α expression | Decreased |

| IL-17 expression | Decreased |

| IFN-γ expression | Decreased |

| CD11b+ cell infiltration | Decreased |

| CD45+ cell infiltration | Decreased |

The primary publication states that this compound treatment resulted in reduced cytokine expression and leukocyte trafficking, though specific quantitative data in tabular format was not provided.[1]

Experimental Protocols

Induction of Experimental Autoimmune Encephalomyelitis (EAE)

This protocol describes the induction of EAE in C57BL/6 mice using MOG35-55 peptide, a standard and widely used model for multiple sclerosis research.

Materials:

-

Myelin Oligodendrocyte Glycoprotein (MOG) 35-55 peptide

-

Complete Freund's Adjuvant (CFA) containing Mycobacterium tuberculosis H37Ra

-

Pertussis toxin (PTX)

-

Phosphate-buffered saline (PBS), sterile

-

Female C57BL/6 mice, 8-12 weeks old

-

Syringes and needles (27-30 gauge)

Procedure:

-

Antigen Emulsion Preparation:

-

On the day of immunization, prepare an emulsion of MOG35-55 in CFA.

-

Dissolve MOG35-55 peptide in sterile PBS to a final concentration of 2 mg/mL.

-

Mix the MOG35-55 solution with an equal volume of CFA to create a stable water-in-oil emulsion. This can be achieved by repeatedly drawing the mixture into and expelling it from a syringe until a thick, white emulsion is formed. A drop of the emulsion should not disperse when placed in a beaker of water.

-

-

Immunization:

-

Anesthetize the mice according to approved institutional protocols.

-

Inject 100 µL of the MOG35-55/CFA emulsion subcutaneously into two sites on the flank of each mouse (50 µL per site).

-

-

Pertussis Toxin Administration:

-

On the day of immunization (Day 0) and 48 hours later (Day 2), administer pertussis toxin intraperitoneally.

-

Dilute the PTX stock solution in sterile PBS to the desired concentration (typically 100-200 ng per mouse).

-

Inject 200 µL of the diluted PTX solution intraperitoneally.

-

-

Clinical Scoring:

-

Beginning on day 7 post-immunization, monitor the mice daily for clinical signs of EAE.

-

Use a standardized scoring system:

-

0: No clinical signs

-

1: Limp tail

-

2: Hind limb weakness

-

3: Partial hind limb paralysis

-

4: Complete hind limb paralysis

-

5: Moribund state

-

-

Immunohistochemistry for CD11b and CD45

This protocol outlines the procedure for detecting the infiltration of microglia/monocytes (CD11b) and leukocytes (CD45) in the brain tissue of EAE mice.

Materials:

-

Mouse brain tissue, fixed and sectioned

-

Primary antibodies: anti-CD11b and anti-CD45

-

Fluorescently-labeled secondary antibodies

-

Blocking buffer (e.g., PBS with 5% normal goat serum and 0.3% Triton X-100)

-

DAPI (4',6-diamidino-2-phenylindole) for nuclear counterstaining

-

Mounting medium

-

Fluorescence microscope

Procedure:

-

Tissue Preparation:

-

Perfuse mice with PBS followed by 4% paraformaldehyde (PFA) for fixation.

-

Dissect the brain and post-fix in 4% PFA overnight.

-

Cryoprotect the tissue by incubating in a sucrose gradient (e.g., 15% then 30%).

-

Embed the tissue in OCT compound and freeze.

-

Cut 20-30 µm thick sections using a cryostat and mount on slides.

-

-

Immunostaining:

-

Wash the sections with PBS to remove the OCT.

-

Permeabilize the sections with PBS containing 0.3% Triton X-100 for 10 minutes.

-

Block non-specific antibody binding by incubating the sections in blocking buffer for 1 hour at room temperature.

-

Incubate the sections with the primary antibodies (anti-CD11b and anti-CD45) diluted in blocking buffer overnight at 4°C.

-

Wash the sections three times with PBS.

-

Incubate the sections with the appropriate fluorescently-labeled secondary antibodies diluted in blocking buffer for 1-2 hours at room temperature in the dark.

-

Wash the sections three times with PBS.

-

Counterstain the nuclei by incubating with DAPI for 5 minutes.

-

Wash the sections with PBS.

-

Mount the coverslips using an anti-fade mounting medium.

-

-

Imaging and Analysis:

-

Visualize the stained sections using a fluorescence microscope.

-

Capture images of the regions of interest.

-

Quantify the immunofluorescence signal or the number of positive cells to assess the extent of immune cell infiltration.

-

Mandatory Visualizations

Signaling Pathway of VLA-4 Antagonism

The following diagram illustrates the proposed signaling pathway affected by this compound. By blocking the VLA-4/VCAM-1 interaction, this compound prevents the "outside-in" signaling cascade that is crucial for leukocyte activation, firm adhesion, and transmigration.

References

Methodological & Application

Application Notes and Protocols for In Vitro Cell Adhesion Assay

Audience: Researchers, scientists, and drug development professionals.

Introduction

Cell adhesion, the process by which cells interact and attach to neighboring cells or the extracellular matrix (ECM), is a fundamental process in multicellular organisms. It plays a critical role in a wide range of biological phenomena, including embryonic development, tissue formation and maintenance, immune response, and wound healing.[1][2][3][4] Dysregulation of cell adhesion is implicated in various pathological conditions, most notably cancer progression and metastasis.[1] In vitro cell adhesion assays are therefore indispensable tools for studying the molecular mechanisms governing these processes and for the screening of therapeutic agents that may modulate cell adhesion.

This document provides a detailed protocol for a quantitative in vitro cell adhesion assay, designed to be adaptable for various cell types and experimental questions. The protocol outlines the coating of microplates with ECM proteins, cell seeding, quantification of adherent cells, and data analysis.

Experimental Protocols

Principle of the Assay

The in vitro cell adhesion assay quantifies the ability of cells to attach to a substrate, typically a purified extracellular matrix protein or a monolayer of other cells. In this protocol, multi-well plates are coated with a specific ECM protein. Cells of interest are then seeded into these wells and allowed to adhere for a defined period. Non-adherent cells are subsequently removed by washing, and the remaining adherent cells are quantified using a colorimetric or fluorometric method. The signal intensity is directly proportional to the number of adherent cells.

Materials and Reagents

-

96-well or 48-well tissue culture plates

-

Extracellular matrix (ECM) proteins (e.g., Fibronectin, Collagen I, Collagen IV, Laminin, Vitronectin)

-

Phosphate-Buffered Saline (PBS), sterile

-

Bovine Serum Albumin (BSA)

-

Cell culture medium (e.g., DMEM, RPMI-1640) appropriate for the cell line

-

Fetal Bovine Serum (FBS)

-

Trypsin-EDTA

-

Calcein AM or Crystal Violet staining solution

-

Plate reader (colorimetric or fluorescence)

Protocol

1. Plate Coating with ECM Proteins

-

Dilute the desired ECM protein to the working concentration (typically 10-50 µg/mL) in sterile PBS.

-

Add 50 µL (for 96-well plates) or 100 µL (for 48-well plates) of the diluted ECM protein solution to each well.

-

As a negative control, add the same volume of a 1% BSA in PBS solution to a set of wells.

-

Incubate the plate at 37°C for 1-2 hours or at 4°C overnight.

-

Aspirate the coating solution from the wells.

-

Wash the wells twice with sterile PBS to remove any unbound protein.

-

Block non-specific binding by adding 100 µL (96-well) or 200 µL (48-well) of 1% BSA in PBS to each well.

-

Incubate at 37°C for 30-60 minutes.

-

Aspirate the blocking solution and wash the wells twice with sterile PBS. The plate is now ready for cell seeding.

2. Cell Preparation and Seeding

-

Culture cells to 70-80% confluency.

-

For suspension cells, centrifuge and resuspend in serum-free medium.

-

For adherent cells, wash with PBS and detach using Trypsin-EDTA. Neutralize the trypsin with serum-containing medium, centrifuge the cells, and resuspend the pellet in serum-free medium.

-

Count the cells using a hemocytometer and adjust the cell density to the desired concentration (e.g., 1 x 10^5 to 5 x 10^5 cells/mL) in serum-free medium.

-

Add 100 µL (96-well) or 200 µL (48-well) of the cell suspension to each coated well.

-

Incubate the plate at 37°C in a humidified incubator with 5% CO2 for the desired adhesion time (typically 30-90 minutes). The optimal time should be determined empirically for each cell type.

3. Removal of Non-Adherent Cells

-

After the incubation period, gently aspirate the medium containing non-adherent cells from each well.

-

Wash the wells 2-3 times with pre-warmed PBS to remove any remaining non-adherent cells. The washing step is critical and should be performed gently to avoid detaching adherent cells.

4. Quantification of Adherent Cells

A. Crystal Violet Staining (Colorimetric)

-

Fix the adherent cells by adding 100 µL of 4% paraformaldehyde in PBS to each well and incubate for 15 minutes at room temperature.

-

Wash the wells twice with PBS.

-

Add 100 µL of 0.1% Crystal Violet solution to each well and incubate for 20-30 minutes at room temperature.

-

Wash the wells thoroughly with water until the water runs clear.

-

Allow the plate to air dry completely.

-

Solubilize the stain by adding 100 µL of 10% acetic acid or a solubilization buffer to each well.

-

Measure the absorbance at 570-590 nm using a microplate reader.

B. Calcein AM Staining (Fluorometric)

-

Prepare a 2-4 µM Calcein AM working solution in serum-free medium or PBS.

-

Add 100 µL of the Calcein AM working solution to each well.

-

Incubate the plate at 37°C for 30-60 minutes.

-

Measure the fluorescence at an excitation wavelength of 485 nm and an emission wavelength of 520 nm using a fluorescence plate reader.

Data Presentation

Quantitative data from the cell adhesion assay should be summarized in a clear and structured format.

Table 1: Raw Absorbance/Fluorescence Data

| Well | ECM Protein | Treatment | Replicate 1 | Replicate 2 | Replicate 3 |

| A1-A3 | Fibronectin | Control | 0.852 | 0.871 | 0.865 |

| B1-B3 | Fibronectin | Inhibitor X | 0.431 | 0.445 | 0.428 |

| C1-C3 | Collagen I | Control | 0.798 | 0.812 | 0.805 |

| D1-D3 | Collagen I | Inhibitor X | 0.399 | 0.408 | 0.401 |

| E1-E3 | BSA | Control | 0.102 | 0.105 | 0.101 |

Table 2: Normalized Cell Adhesion Data (% of Control)

| ECM Protein | Treatment | Mean Adhesion | Std. Deviation | % Adhesion vs. Control |

| Fibronectin | Control | 0.863 | 0.010 | 100% |

| Fibronectin | Inhibitor X | 0.435 | 0.009 | 50.4% |

| Collagen I | Control | 0.805 | 0.007 | 100% |

| Collagen I | Inhibitor X | 0.403 | 0.005 | 50.1% |

Visualization of Workflows and Pathways

Experimental Workflow

The overall workflow of the in vitro cell adhesion assay can be visualized as a series of sequential steps.

References